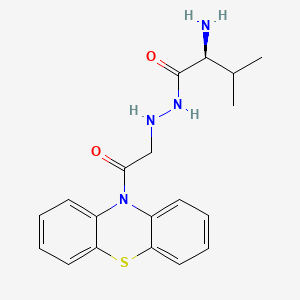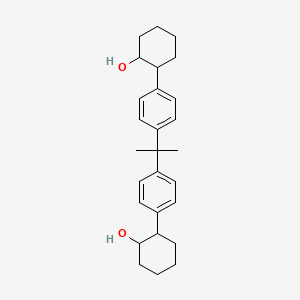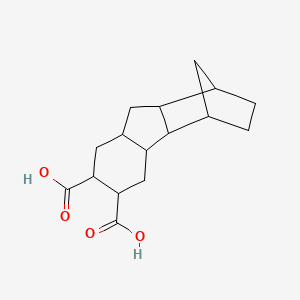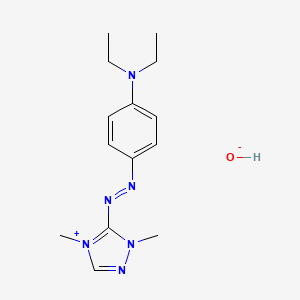
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide is a synthetic organic compound known for its unique chemical structure and properties. This compound features an azo group (-N=N-) linked to a diethylamino-substituted phenyl ring and a triazolium ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide typically involves the diazotization of 4-(diethylamino)aniline followed by azo coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted triazolium derivatives.
Wissenschaftliche Forschungsanwendungen
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in photochemical devices.
Wirkmechanismus
The mechanism of action of 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide involves its interaction with molecular targets through its azo and triazolium groups. The azo group can undergo reversible photoisomerization, making it useful in photochemical applications. The triazolium ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Shares the azo group but lacks the triazolium ring.
4-(Diethylamino)azobenzene: Similar structure but without the triazolium component.
1,4-Dimethyl-1H-1,2,4-triazole: Contains the triazolium ring but lacks the azo group.
Uniqueness
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide is unique due to the combination of the azo group and the triazolium ring, which imparts distinct photochemical and chemical reactivity properties. This combination makes it particularly valuable in applications requiring both photoresponsive behavior and versatile chemical reactivity .
Eigenschaften
CAS-Nummer |
93923-60-5 |
|---|---|
Molekularformel |
C14H21N6.HO C14H22N6O |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydroxide |
InChI |
InChI=1S/C14H21N6.H2O/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;/h7-11H,5-6H2,1-4H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
JUPIGXWVSATWFO-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


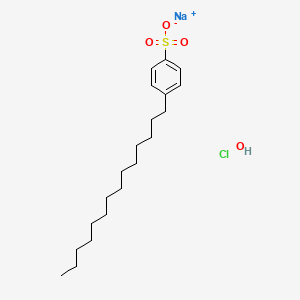

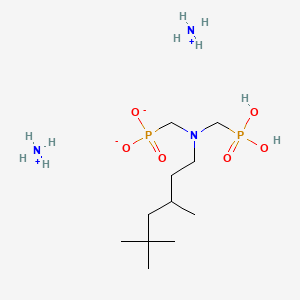
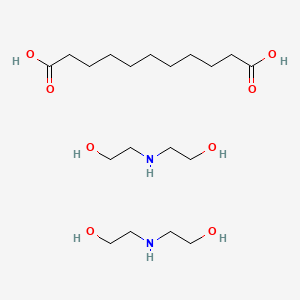
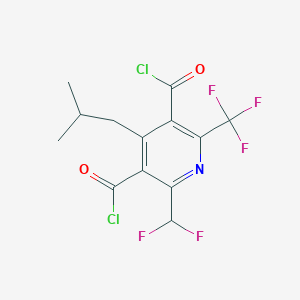
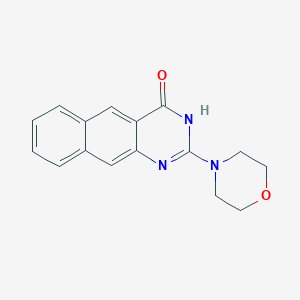
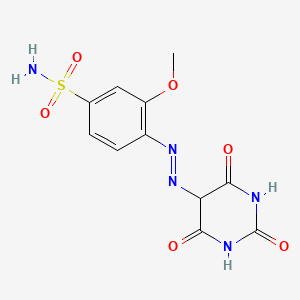


![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
